molecular formula C11H13BrF3NS B14871802 (3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B14871802
M. Wt: 328.19 g/mol
InChI Key: IWVZSVDVHMRWIJ-UHFFFAOYSA-N
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Description

(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both bromine and trifluoromethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, using sodium iodide can yield the corresponding iodide derivative.

    Oxidation and Reduction: Oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with various molecular targets. The bromine and trifluoromethylsulfanyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both bromine and trifluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13BrF3NS

Molecular Weight

328.19 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H13BrF3NS/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2

InChI Key

IWVZSVDVHMRWIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCCSC(F)(F)F

Origin of Product

United States

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